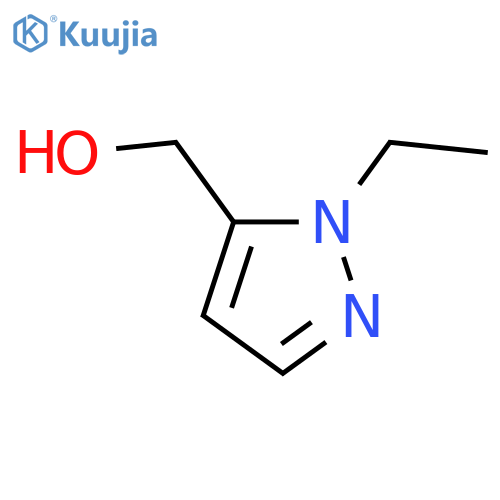Cas no 1007488-29-0 ((1-Ethyl-1H-pyrazol-5-yl)methanol)

1007488-29-0 structure
商品名:(1-Ethyl-1H-pyrazol-5-yl)methanol
CAS番号:1007488-29-0
MF:C6H10N2O
メガワット:126.156401157379
MDL:MFCD08701089
CID:1076502
PubChem ID:23006116
(1-Ethyl-1H-pyrazol-5-yl)methanol 化学的及び物理的性質
名前と識別子
-
- (1-Ethyl-1H-pyrazol-5-yl)methanol
- 1-ethyl-1H-Pyrazole-5-methanol
- (2-ethylpyrazol-3-yl)methanol
- (2-ethyl-3-pyrazolyl)methanol
-
- MDL: MFCD08701089
- インチ: InChI=1S/C6H10N2O/c1-2-8-6(5-9)3-4-7-8/h3-4,9H,2,5H2,1H3
- InChIKey: XGSHTTWILBTVCJ-UHFFFAOYSA-N
- ほほえんだ: CCN1C(=CC=N1)CO
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 2
(1-Ethyl-1H-pyrazol-5-yl)methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-231538-0.25g |
(1-ethyl-1H-pyrazol-5-yl)methanol |
1007488-29-0 | 95% | 0.25g |
$65.0 | 2024-06-20 | |
| Enamine | EN300-231538-0.5g |
(1-ethyl-1H-pyrazol-5-yl)methanol |
1007488-29-0 | 95% | 0.5g |
$116.0 | 2024-06-20 | |
| abcr | AB305400-5 g |
(1-Ethyl-1H-pyrazol-5-yl)methanol; 95% |
1007488-29-0 | 5g |
€723.20 | 2023-04-26 | ||
| Key Organics Ltd | LS-05966-1G |
(1-ethyl-1H-pyrazol-5-yl)methanol |
1007488-29-0 | >95% | 1g |
£397.00 | 2025-02-08 | |
| TRC | E901315-100mg |
(1-Ethyl-1H-pyrazol-5-yl)methanol |
1007488-29-0 | 100mg |
$ 70.00 | 2022-06-02 | ||
| abcr | AB305400-250 mg |
(1-Ethyl-1H-pyrazol-5-yl)methanol; 95% |
1007488-29-0 | 250mg |
€159.10 | 2023-04-26 | ||
| Enamine | EN300-231538-1.0g |
(1-ethyl-1H-pyrazol-5-yl)methanol |
1007488-29-0 | 95% | 1.0g |
$185.0 | 2024-06-20 | |
| abcr | AB305400-5g |
(1-Ethyl-1H-pyrazol-5-yl)methanol, 95%; . |
1007488-29-0 | 95% | 5g |
€1045.70 | 2025-02-27 | |
| Enamine | EN300-231538-10g |
(1-ethyl-1H-pyrazol-5-yl)methanol |
1007488-29-0 | 95% | 10g |
$793.0 | 2023-09-15 | |
| Enamine | EN300-231538-5g |
(1-ethyl-1H-pyrazol-5-yl)methanol |
1007488-29-0 | 95% | 5g |
$535.0 | 2023-09-15 |
(1-Ethyl-1H-pyrazol-5-yl)methanol 関連文献
-
Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
-
Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800
-
Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
1007488-29-0 ((1-Ethyl-1H-pyrazol-5-yl)methanol) 関連製品
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)
- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1007488-29-0)(1-Ethyl-1H-pyrazol-5-yl)methanol

清らかである:99%
はかる:1g
価格 ($):184.0